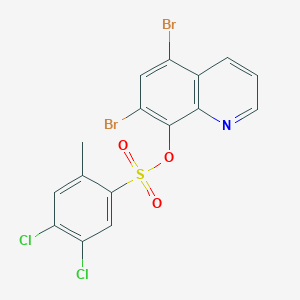
N-(2,1,3-benzothiadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-2,1,3-benzothiadiazol-5-yl- is a compound that features a benzothiadiazole moiety, which is known for its strong electron-withdrawing properties. This compound is of significant interest in the field of organic electronics and photonics due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-2,1,3-benzothiadiazol-5-yl- typically involves the reaction of 2,1,3-benzothiadiazole derivatives with propanamide under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium or copper. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-2,1,3-benzothiadiazol-5-yl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiadiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Propanamide, N-2,1,3-benzothiadiazol-5-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of Propanamide, N-2,1,3-benzothiadiazol-5-yl- involves its interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron acceptor, facilitating charge transfer processes. This property is particularly useful in optoelectronic applications, where the compound can enhance the efficiency of devices by improving charge mobility and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide
- N-2,1,3-benzothiadiazol-5-yl-2-methylpropanamide
Uniqueness
Propanamide, N-2,1,3-benzothiadiazol-5-yl- is unique due to its specific substitution pattern on the benzothiadiazole ring, which imparts distinct electronic properties. Compared to similar compounds, it may offer better performance in certain applications, such as higher fluorescence quantum yields in biological imaging or improved charge transport in electronic devices .
Properties
CAS No. |
889940-15-2 |
|---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)propanamide |
InChI |
InChI=1S/C9H9N3OS/c1-2-9(13)10-6-3-4-7-8(5-6)12-14-11-7/h3-5H,2H2,1H3,(H,10,13) |
InChI Key |
ZCQKCWSEUAEXJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=NSN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene](/img/structure/B12194243.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12194250.png)
![4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B12194254.png)
![N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B12194262.png)
![Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate](/img/structure/B12194266.png)
![8-fluoro-5H-[1]benzofuro[3,2-c]isochromen-5-one](/img/structure/B12194273.png)
![2-(4-Chloro-phenylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine](/img/structure/B12194276.png)
![2,2,5-Trimethyl-3,4,10,11-tetrahydrocyclopenta[c]pyrano[2,3-f]chromen-8-one](/img/structure/B12194283.png)

![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12194294.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B12194299.png)
![1H-indazol-6-yl[(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B12194304.png)

